molecular formula C12H17O5P B1284222 (R)-(+)-Anicyphos CAS No. 98674-82-9

(R)-(+)-Anicyphos

Cat. No. B1284222
CAS RN: 98674-82-9
M. Wt: 272.23 g/mol
InChI Key: HNFXKRNIAWHFJN-NSHDSACASA-N
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Description

R-(+)-Anicyphos is a member of the family of chiral phosphines, which are a class of organophosphorus compounds. This compound is a chiral phosphine ligand and is used in a variety of applications in the field of synthetic organic chemistry. It is most commonly used in asymmetric catalysis, which involves the use of chiral ligands to promote stereoselective reactions. This compound has also been used in the fields of medicinal chemistry and pharmaceuticals.

Scientific Research Applications

Reverse Pharmacology in Ayurvedic Research

Reverse pharmacology (RP) is a method for drug discovery and development, starting from observations of drug effects to experiments. It involves generating safety and efficacy evidence at various biological levels. RP is used to scientifically explore traditional systems like Ayurveda, which may have applications for drugs like (R)-(+)-Anicyphos, although this specific compound is not mentioned. This approach helps integrate Ayurveda with modern medicine and drug discovery sciences (A. Raut, G. Tillu, & D. Vaidya, 2016).

Causal Mediation Analysis in Applied Research

The R package mediation is designed for causal mediation analysis, which could be relevant for understanding the processes by which a treatment like (R)-(+)-Anicyphos affects outcomes. It provides tools for estimating causal mediation effects and conducting sensitivity analysis, potentially valuable for exploring the specific applications of (R)-(+)-Anicyphos in scientific research (D. Tingley, Teppei Yamamoto, et al., 2014).

Translational Research and Nursing Science

Translational research applies scientific findings to clinical practice, a process critical in drug development and application. This field, where nurse scientists play a vital role, could be pertinent to applying research on (R)-(+)-Anicyphos to practical healthcare settings (P. Grady, 2010).

Impact of In-house Scientific Research on Drug Development

In-house scientific research enhances a firm's ability to use public scientific knowledge. This finding suggests that companies with robust research programs, potentially including those studying compounds like (R)-(+)-Anicyphos, are better at leveraging external scientific information, thus advancing drug development (A. Gambardella, 1992).

properties

IUPAC Name

(4R)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O5P/c1-12(2)8-16-18(13,14)17-11(12)9-6-4-5-7-10(9)15-3/h4-7,11H,8H2,1-3H3,(H,13,14)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFXKRNIAWHFJN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1C2=CC=CC=C2OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COP(=O)(O[C@H]1C2=CC=CC=C2OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Anicyphos

CAS RN

98674-82-9
Record name (R)-(+)-2-Hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Kortmann - 2014 - research.rug.nl
Asymmetric catalysis has become an indispensable concept for modern organic chemistry. Especially for pharmaceutical research and industry, with its high demand for enantiopure …
Number of citations: 0 research.rug.nl
RM Kellogg - Asymmetric Synthesis II: More Methods and …, 2012 - Wiley Online Library
The oldest, and likely still most often used, method to separate an equimolar mixture of enantiomers, a ‘‘racemate,’’into the individual enantiomers is via a diastereomeric resolution. …
Number of citations: 1 onlinelibrary.wiley.com
M Furegati, S Nocito - Organic process research & development, 2017 - ACS Publications
2-Methyl-1-cyclohexanamine exists in four stereoisomeric forms. Although it is a simple compound, none of the stereoisomers is readily available in its pure form. We herein described a …
Number of citations: 3 pubs.acs.org

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